molecular formula C16H14N2OS B1331415 3-(2,4-Dimethyl-phenyl)-2-mercapto-3h-quinazolin-4-one CAS No. 22458-49-7

3-(2,4-Dimethyl-phenyl)-2-mercapto-3h-quinazolin-4-one

Cat. No.: B1331415
CAS No.: 22458-49-7
M. Wt: 282.4 g/mol
InChI Key: SEZJTXHVFMJNKG-UHFFFAOYSA-N
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Description

3-(2,4-Dimethyl-phenyl)-2-mercapto-3h-quinazolin-4-one is an organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The compound also features a 2-mercapto group and a 2,4-dimethyl-phenyl group attached to the quinazolinone core. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethyl-phenyl)-2-mercapto-3h-quinazolin-4-one typically involves the condensation of 2-aminobenzamide with 2,4-dimethylbenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then treated with a thiolating agent, such as thiourea or potassium thiocyanate, to introduce the 2-mercapto group. The reaction mixture is heated to promote the formation of the desired quinazolinone product, which is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethyl-phenyl)-2-mercapto-3h-quinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction of the compound can lead to the formation of thiols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-mercapto group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid. Reactions are typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used under mild to moderate conditions.

    Substitution: Nucleophilic substitution reactions are often carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile, with the addition of a base to facilitate the reaction.

Major Products Formed

    Oxidation: Disulfides, sulfoxides, and sulfones.

    Reduction: Thiols and amines.

    Substitution: Halogenated or alkoxylated derivatives of the quinazolinone core.

Scientific Research Applications

3-(2,4-Dimethyl-phenyl)-2-mercapto-3h-quinazolin-4-one has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethyl-phenyl)-2-mercapto-3h-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s ability to scavenge free radicals and reduce oxidative stress contributes to its anti-inflammatory properties.

Comparison with Similar Compounds

3-(2,4-Dimethyl-phenyl)-2-mercapto-3h-quinazolin-4-one can be compared with other quinazolinone derivatives, such as:

    2-Methyl-3-(2,4-dimethylphenyl)-3H-quinazolin-4-one: Similar structure but lacks the 2-mercapto group, resulting in different chemical and biological properties.

    3-(2,4-Dimethylphenyl)-2-thioxo-2,3-dihydroquinazolin-4-one: Contains a thioxo group instead of a mercapto group, leading to variations in reactivity and biological activity.

    3-(2,4-Dimethylphenyl)-2-oxo-2,3-dihydroquinazolin-4-one:

These comparisons highlight the unique features of this compound, such as its specific reactivity and potential biological activities, which distinguish it from other similar compounds.

Properties

IUPAC Name

3-(2,4-dimethylphenyl)-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c1-10-7-8-14(11(2)9-10)18-15(19)12-5-3-4-6-13(12)17-16(18)20/h3-9H,1-2H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZJTXHVFMJNKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355540
Record name 3-(2,4-Dimethylphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22458-49-7
Record name 3-(2,4-Dimethylphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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